(2Z)-2-(4-tert-butylbenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
CAS No.:
Cat. No.: VC16306570
Molecular Formula: C23H20ClN3O2S
Molecular Weight: 437.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20ClN3O2S |
|---|---|
| Molecular Weight | 437.9 g/mol |
| IUPAC Name | (2Z)-2-[(4-tert-butylphenyl)methylidene]-6-[(2-chlorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
| Standard InChI | InChI=1S/C23H20ClN3O2S/c1-23(2,3)16-10-8-14(9-11-16)12-19-21(29)27-22(30-19)25-20(28)18(26-27)13-15-6-4-5-7-17(15)24/h4-12H,13H2,1-3H3/b19-12- |
| Standard InChI Key | IFMSDBZYHQDMAH-UNOMPAQXSA-N |
| Isomeric SMILES | CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2 |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2 |
Introduction
Synthesis of Thiazolo[3,2-b]124triazine Derivatives
The synthesis of these compounds often involves the formation of the thiazolo[3,2-b] triazine nucleus through intramolecular cyclization reactions. Various substituents can be introduced to modify the biological activity of the compounds.
Synthesis Steps:
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Starting Materials: Typically involve arylmethyl-3-mercapto-1,2,4-triazin-5-ones.
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Cyclization: Intramolecular cyclization using microwave irradiation or other methods.
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Substitution: Introduction of various substituents to enhance biological activity.
Biological Activities of Thiazolo[3,2-b]124triazine Derivatives
These compounds have shown promising biological activities, including:
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Anticancer Activity: Some derivatives have been found to inhibit cancer cell growth.
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Anti-inflammatory Activity: They may reduce inflammation by interacting with specific biological pathways.
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Antirheumatic Activity: Potential use in treating rheumatic diseases due to their anti-inflammatory properties.
| Biological Activity | Description |
|---|---|
| Anticancer | Inhibition of cancer cell proliferation. |
| Anti-inflammatory | Reduction of inflammation through interaction with biological pathways. |
| Antirheumatic | Potential treatment for rheumatic diseases. |
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